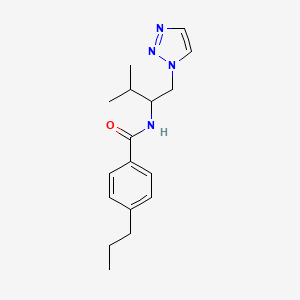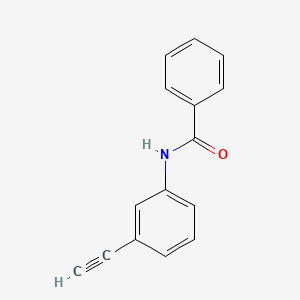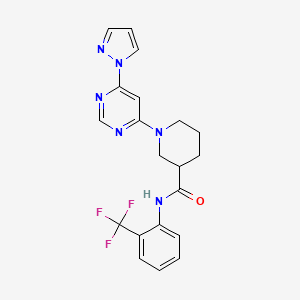![molecular formula C19H19N3O2 B2608127 N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1030125-76-8](/img/structure/B2608127.png)
N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, also known as DMQA, is a synthetic compound that has been studied for its potential use in scientific research. DMQA has been found to have a variety of effects on biochemical and physiological processes, making it a promising compound for further study.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has demonstrated the antitumor potential of quinazolinone analogues, including compounds structurally related to N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide. For example, studies on novel 3-benzyl-4(3H)quinazolinones have shown significant broad-spectrum antitumor activity. These compounds have been evaluated for their in vitro antitumor activity, displaying potency against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking methodologies have further supported these findings, showing that certain analogues exhibit similar binding modes to known anticancer agents, indicating their potential mechanism of action via inhibition of key cancer-related enzymes (Ibrahim A. Al-Suwaidan et al., 2016).
Structural Aspects and Properties
Structural studies on amide-containing isoquinoline derivatives related to N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide have revealed interesting properties. These studies have focused on the formation of gels and crystalline salts upon treatment with mineral acids, highlighting the versatile chemical behavior and potential applications in material science. The formation of host–guest complexes with enhanced fluorescence emission suggests applications in sensing and optical materials (A. Karmakar et al., 2007).
Vibrational Spectroscopy and Molecular Docking Studies
Vibrational spectroscopy and molecular docking studies have been conducted on quinazolinone acetamides to understand their structural, electronic, and potential biological properties. These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties. Molecular docking results suggest potential inhibitory activity against specific biological targets, indicating the compound's utility in drug discovery and development (A. El-Azab et al., 2016).
Antimicrobial Activities
Synthesis and evaluation of new quinazolinone analogs have also revealed their antimicrobial potential. These compounds have been tested against a variety of bacterial and fungal strains, showing significant activity. Such findings underscore the versatility of N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide-related compounds in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-13(2)10-15(9-12)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPLIVVRRIUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)
![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)
![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)

![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)


![N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2608058.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2608059.png)
![(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2608060.png)
![N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide](/img/structure/B2608066.png)
![{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2608067.png)